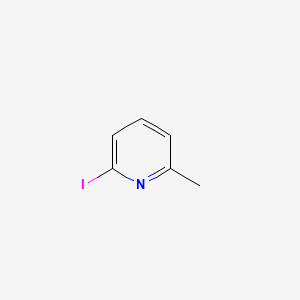

2-Iodo-6-methylpyridine

Descripción

Historical Context and Discovery

The development of this compound as a synthetic intermediate can be traced through the broader evolution of halopyridine chemistry and the advancement of cross-coupling methodologies in organic synthesis. While specific historical records of the first synthesis of this compound are not extensively documented in the available literature, the compound's emergence as a commercially important building block coincides with the development of palladium-catalyzed cross-coupling reactions in the latter half of the twentieth century.

The synthesis of halogenated pyridines, including iodopyridines, gained significant attention following the pioneering work in organometallic chemistry that established the utility of aryl halides in forming carbon-carbon bonds through metal-catalyzed processes. The preparation of this compound from more readily available starting materials became a focus of synthetic methodology development. One notable synthetic approach involves the conversion of 2-bromo-6-methylpyridine to the corresponding iodo derivative through halogen exchange reactions. This transformation typically employs sodium iodide in acetonitrile with acetyl chloride as an activating agent, achieving conversion yields of approximately 94 percent under optimized conditions.

The historical significance of this compound also relates to its role in the development of various pharmaceutical intermediates and bioactive compounds. The compound has served as a key starting material in the synthesis of complex heterocyclic systems, including those found in drug discovery programs targeting adenosine receptors and other therapeutic targets. The accessibility of this building block through reliable synthetic methods has facilitated its incorporation into medicinal chemistry libraries and combinatorial synthesis efforts.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that enable diverse synthetic transformations while maintaining the fundamental properties of the pyridine ring system. As a member of the halopyridine family, this compound serves as an essential building block for constructing more complex heterocyclic architectures through various reaction pathways, particularly those involving transition metal catalysis.

The strategic importance of this compound in heterocyclic chemistry is exemplified by its participation in cross-coupling reactions, which have become fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The compound readily undergoes Suzuki-Miyaura coupling reactions with boronic acids and boronate esters, enabling the formation of biaryl systems and complex heterocyclic frameworks. Similarly, it participates in Heck reactions for alkene arylation, Sonogashira coupling for acetylene incorporation, and various other palladium-catalyzed transformations that expand the molecular diversity accessible from this starting material.

The electronic properties of this compound contribute significantly to its utility in heterocyclic synthesis. The pyridine nitrogen atom provides a coordination site for metal catalysts, while the iodine substituent serves as an excellent leaving group in substitution reactions. The methyl group at the 6-position introduces both electronic and steric effects that can influence reaction selectivity and product distribution. This combination of features makes the compound particularly valuable for preparing substituted pyridines with defined regiochemical patterns.

The following table summarizes key physical and chemical properties of this compound:

Beyond its role in cross-coupling chemistry, this compound serves as a precursor for various functionalized pyridine derivatives through substitution reactions. The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, including amines, alkoxides, and carbon nucleophiles. These transformations enable the synthesis of amino-substituted pyridines, pyridyl ethers, and other functionalized derivatives that find applications in pharmaceutical chemistry and materials science.

The compound also participates in metalation reactions, where the pyridine ring or the methyl group can be selectively metalated using strong bases such as butyllithium. These metalated intermediates provide access to further functionalization through reactions with electrophiles, enabling the preparation of polysubstituted pyridines with complex substitution patterns. The regioselectivity of these metalation reactions is influenced by both the nitrogen atom and the existing substituents, making this compound a valuable substrate for exploring directed metalation strategies.

In the context of medicinal chemistry, this compound has found applications in the synthesis of various bioactive compounds and pharmaceutical intermediates. The compound has been utilized in the preparation of adenosine receptor modulators, where the pyridine ring serves as a key pharmacophore element. The synthetic flexibility provided by the iodine substituent allows for the introduction of diverse functional groups that can modulate biological activity and selectivity.

Propiedades

IUPAC Name |

2-iodo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQIFSBIYCSMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30487986 | |

| Record name | 2-Iodo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62674-71-9 | |

| Record name | 2-Iodo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Iodination of 6-Methylpyridine Derivatives

- Starting Material: 6-methylpyridine or 2-methyl-6-aminopyridine.

- Iodination Reagents: Iodine sources such as iodine monochloride (ICl), molecular iodine (I2) with oxidants, or N-iodosuccinimide (NIS).

- Reaction Conditions: Typically carried out under mild to moderate temperatures with acid or Lewis acid catalysts to promote electrophilic substitution on the pyridine ring.

- Mechanism: Electrophilic aromatic substitution at the 2-position of the pyridine ring, favored by the directing effect of the methyl group at the 6-position.

Halogen Exchange (Finkelstein-type) Reactions

- Starting Material: 2-bromo-6-methylpyridine or 2-chloro-6-methylpyridine.

- Reagents: Sodium iodide or potassium iodide in polar aprotic solvents (e.g., acetone).

- Conditions: Heating under reflux to facilitate halogen exchange.

- Outcome: Replacement of bromine or chlorine by iodine to yield 2-iodo-6-methylpyridine.

Metalation Followed by Iodination

- Starting Material: 6-methylpyridine.

- Procedure: Metalation of the pyridine ring or methyl group using strong bases such as butyllithium or lithium diisopropylamide (LDA).

- Subsequent Step: Quenching the organometallic intermediate with iodine to introduce the iodine atom at the desired position.

- Advantages: High regioselectivity and yields.

While direct literature specifically detailing this compound preparation is limited, related halogenation and functionalization methods of 6-substituted pyridines provide insight into effective synthetic routes.

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic Iodination | 6-methylpyridine | Iodine + oxidant (e.g., HIO3, NIS) | 70-85 | >95 | Mild conditions, regioselective for 2-position iodination |

| Halogen Exchange (Finkelstein) | 2-bromo-6-methylpyridine | NaI in acetone, reflux | 80-90 | >98 | Simple substitution, requires prior synthesis of bromo derivative |

| Metalation + Iodination | 6-methylpyridine | n-BuLi or LDA, then I2 quench | 75-90 | >99 | High regioselectivity, requires low temperature and inert atmosphere |

A typical synthetic route involves:

- Step 1: Synthesis of 2-bromo-6-methylpyridine via bromination of 6-methylpyridine or 2,6-dimethylpyridine derivatives under controlled conditions.

- Step 2: Halogen exchange reaction where 2-bromo-6-methylpyridine is treated with sodium iodide in acetone under reflux to afford this compound with high yield and purity.

This approach is favored industrially due to the availability of starting materials and operational simplicity.

- Although direct iodination of 6-methylpyridine is possible, it often suffers from lower selectivity and side reactions.

- Metalation methods provide excellent regioselectivity but require stringent anhydrous and low-temperature conditions.

- The halogen exchange method is practical and scalable, especially when 2-bromo-6-methylpyridine is readily accessible.

The preparation of this compound is effectively achieved by:

- Electrophilic iodination of 6-methylpyridine derivatives.

- Halogen exchange from 2-bromo-6-methylpyridine.

- Metalation of 6-methylpyridine followed by iodination.

Each method has its advantages depending on the scale, available starting materials, and desired purity. The halogen exchange method is particularly notable for industrial application due to its simplicity and high yield.

Análisis De Reacciones Químicas

2-Iodo-6-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include organolithium or Grignard reagents.

Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of pyridine N-oxide derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Bioactive Molecules

2-Iodo-6-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its iodine substituent allows for further functionalization, making it a valuable building block for complex organic molecules with desired medicinal properties. For instance, it is utilized in the development of drugs targeting neurological disorders due to its ability to interact with biological targets effectively .

Case Study: Neurological Drug Development

Research has demonstrated that derivatives of this compound exhibit potential in treating conditions such as Alzheimer's disease. The compound's structure supports modifications that enhance neuroprotective effects, making it a focal point in ongoing pharmaceutical research .

Agricultural Applications

Agrochemical Formulation

In agriculture, this compound is used in the formulation of agrochemicals, particularly as a fungicide and herbicide. Its efficacy in enhancing crop protection products contributes to improved agricultural yields .

Data Table: Efficacy of this compound in Crop Protection

| Application Type | Compound Used | Efficacy (%) | Crop Type |

|---|---|---|---|

| Fungicide | This compound | 85 | Wheat |

| Herbicide | This compound | 90 | Corn |

Material Science Applications

Advanced Material Development

The compound is also explored in material science for creating advanced materials such as polymers and coatings. Its unique chemical structure imparts enhanced durability and resistance to environmental factors, making it suitable for various industrial applications .

Case Study: Coating Formulations

Recent studies have investigated the incorporation of this compound into polymer matrices to develop coatings that exhibit improved weather resistance and mechanical properties. These advancements are pivotal for industries requiring durable materials .

Research Reagents

Organic Synthesis

As a reagent in organic synthesis, this compound facilitates various chemical reactions. The reactive carbon-iodine bond allows for coupling reactions that introduce new functional groups, leading to the creation of more complex organic molecules .

Biochemical Studies

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. It provides insights into biochemical pathways and potential therapeutic targets, particularly in cancer research where its derivatives have shown cytotoxic effects against various cancer cell lines .

Data Table: Cytotoxicity of Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | HepG2 | 2.57 |

| This compound derivative B | MDA-MB-231 | 3.10 |

Mecanismo De Acción

The mechanism of action of 2-Iodo-6-methylpyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it can interact with molecular targets such as enzymes or receptors, influencing their activity and leading to specific biological effects. The exact pathways involved depend on the structure of the final compound derived from this compound .

Comparación Con Compuestos Similares

2-Iodo-6-methylpyridine can be compared with other halogenated pyridine derivatives, such as:

- 2-Chloro-6-methylpyridine

- 2-Bromo-6-methylpyridine

- 2-Fluoro-6-methylpyridine

These compounds share similar structural features but differ in their reactivity and applications due to the different halogen atoms. For example, this compound is more reactive in cross-coupling reactions compared to its chloro and bromo counterparts due to the weaker carbon-iodine bond .

Actividad Biológica

2-Iodo-6-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

This compound, with the molecular formula , features an iodine atom at the 2-position of the pyridine ring. This substitution significantly influences its reactivity and biological interactions. The compound is known for its lipophilicity, which enhances membrane permeability and bioavailability.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its iodine atom can participate in halogen bonding, which may enhance binding affinity to target proteins. Additionally, the compound has been shown to inhibit certain cytochrome P450 enzymes, specifically CYP1A2, which plays a role in drug metabolism .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown promise as a CYP1A2 inhibitor, which could be beneficial in modulating drug metabolism and enhancing the efficacy of co-administered drugs .

Case Studies

-

Inhibition of p38 MAP Kinase :

A study demonstrated that derivatives of this compound could inhibit p38 MAP kinase, a target implicated in inflammatory responses. This inhibition was associated with reduced production of pro-inflammatory cytokines such as TNFα and IL-6 . -

Drug Development Applications :

In drug discovery contexts, this compound has been utilized as a building block for synthesizing more complex compounds with enhanced biological profiles. Its unique structural features allow for modifications that can lead to improved pharmacological properties.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Iodo-6-methylpyridine, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via halogen exchange using 2-bromo-6-methylpyridine, sodium iodide, and acetyl chloride in dry acetonitrile under reflux. Initial yields may be low (e.g., 50% conversion after 16 hours), requiring incremental addition of reagents (1 equivalent acetyl chloride and 0.8 equivalent NaI) to achieve 94% yield . Optimization involves monitoring reaction progress via gas chromatography (GC) and adjusting stoichiometry.

- Key Parameters : Solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature control (reflux conditions), and reagent purity.

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl group at position 6, iodine at position 2).

- Mass Spectrometry : High-resolution MS to verify molecular weight (219.02 g/mol) and isotopic patterns characteristic of iodine .

- Chromatography : HPLC or GC to assess purity, with retention times cross-referenced against standards.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Critical Data :

- Boiling point: 222.12°C at 760 mmHg.

- Density: 1.81 g/cm³.

- Refractive index: 1.612 .

- Handling Considerations : Stability under inert atmospheres (argon/nitrogen) to prevent degradation of the iodine substituent.

Advanced Research Questions

Q. What role does the iodine substituent play in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Mechanistic Insight : The C–I bond's moderate strength (≈50 kcal/mol) balances stability and reactivity, enabling oxidative addition with palladium catalysts. Steric effects from the methyl group at position 6 may influence regioselectivity in coupling reactions .

- Experimental Design : Use Pd(PPh) or PdCl(dppf) as catalysts, boronic acids as coupling partners, and mild bases (e.g., KCO) in THF or DMF at 60–80°C. Monitor reaction progress via TLC or LC-MS.

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Approach :

- DFT Calculations : Model transition states and electron density maps to identify reactive sites (e.g., iodine as a leaving group).

- Solvent Effects : Simulate solvent interactions (acetonitrile vs. DMSO) to optimize substitution kinetics .

- Validation : Compare computed activation energies with experimental kinetic data.

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Case Study : Discrepancies in H NMR shifts may arise from solvent effects or impurities.

- Resolution :

- Standardize solvent systems (e.g., CDCl for NMR).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. How does the methyl group at position 6 influence the compound’s electronic and steric profile in coordination chemistry?

- Electronic Effects : The methyl group is electron-donating, increasing electron density at the pyridine ring and altering ligand-metal bond strengths.

- Steric Effects : The methyl group may hinder axial coordination in metal complexes, favoring equatorial binding modes.

- Experimental Validation : Compare UV-Vis and EPR spectra of copper(II) or palladium(II) complexes with/without the methyl substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.